

Spectroscopic Analysis of Methyl 3-methoxythiophene-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-methoxythiophene-2-carboxylate*

Cat. No.: *B186568*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for **Methyl 3-methoxythiophene-2-carboxylate**. Due to the limited availability of experimental data for this specific compound in public databases, this document presents predicted mass spectrometry data. For comparative and illustrative purposes, experimental data for the closely related compound, Methyl 3-hydroxythiophene-2-carboxylate, is also included. Furthermore, this guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid researchers in the characterization of this and similar molecules.

Introduction

Methyl 3-methoxythiophene-2-carboxylate is a substituted thiophene derivative of interest in organic synthesis and medicinal chemistry. Thiophene-based compounds are known to exhibit a wide range of biological activities, making their derivatives valuable scaffolds in drug discovery. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of such compounds. This guide aims to consolidate the available

spectroscopic information for **Methyl 3-methoxythiophene-2-carboxylate** and provide standardized methodologies for its analysis.

Spectroscopic Data

Methyl 3-methoxythiophene-2-carboxylate (Predicted Data)

Comprehensive experimental spectroscopic data for **Methyl 3-methoxythiophene-2-carboxylate** is not readily available in the surveyed public scientific literature and databases. However, predicted mass spectrometry data provides valuable information regarding its molecular mass and potential fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for **Methyl 3-methoxythiophene-2-carboxylate**

Adduct Ion	Predicted m/z
[M+H] ⁺	173.0267
[M+Na] ⁺	195.0086

Data sourced from computational predictions.

Methyl 3-hydroxythiophene-2-carboxylate (Experimental Data for a Related Compound)

For the purpose of comparison, the following data is provided for the structurally similar compound, Methyl 3-hydroxythiophene-2-carboxylate. It is imperative to note that this data is not for **Methyl 3-methoxythiophene-2-carboxylate** and should be used for reference only.

Table 2: Physical and Spectroscopic Data for Methyl 3-hydroxythiophene-2-carboxylate

Property	Value
Melting Point	38-43 °C[1][2]
Molecular Formula	C ₆ H ₆ O ₃ S[1][3][4]
Molecular Weight	158.18 g/mol [1][3]

Note: Detailed experimental NMR and IR data for this related compound are also not widely available in the public domain.

Experimental Protocols

The following sections outline generalized protocols for obtaining NMR, IR, and MS data for thiophene carboxylate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).^[5] The solution should be transferred to a clean NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic and aliphatic protons.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.^[6]

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Spectral Interpretation:** Analyze the chemical shifts, integration values, and coupling patterns to assign the structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

- **Sample Preparation (Thin Film Method):**
 - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).^[7]
 - Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.^[7]
- **Background Spectrum:** Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
- **Sample Spectrum:** Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H, and thiophene ring vibrations).

Mass Spectrometry (MS)

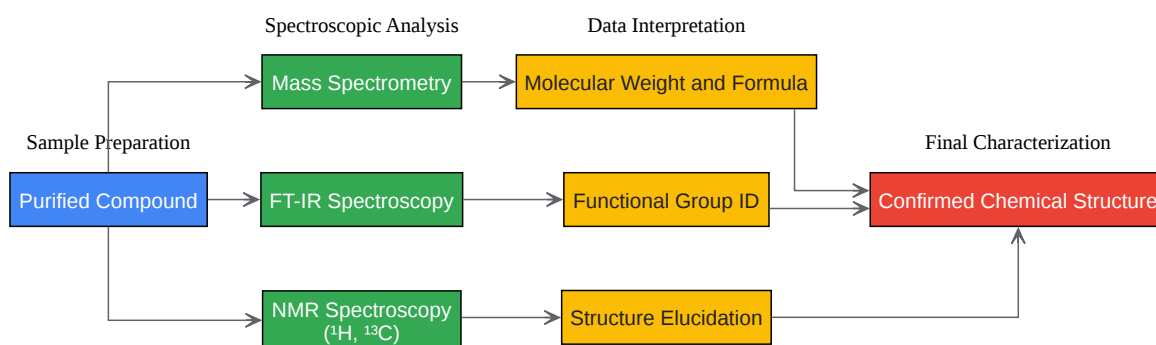
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[8]
- **Ionization:** Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates charged molecules with minimal fragmentation.[9][10]
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
- **Detection:** The detector records the abundance of each ion at a specific m/z value.
- **Data Interpretation:** The resulting mass spectrum will show the molecular ion peak ($[M]^+$, $[M+H]^+$, or $[M+Na]^+$), which confirms the molecular weight of the compound. Other peaks in the spectrum correspond to fragment ions, which can provide structural information.

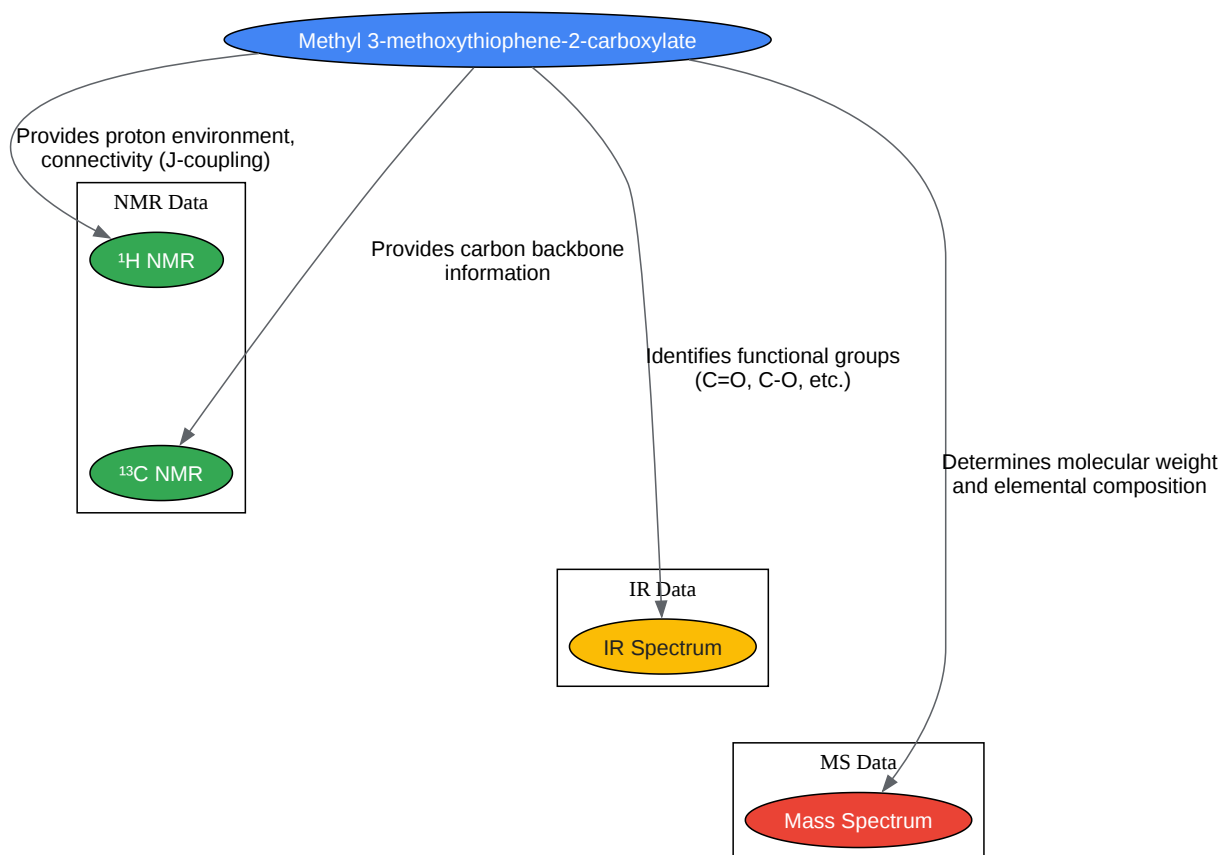
Workflow and Data Relationship Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different analytical techniques.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Logical relationships between spectroscopic data types for structural elucidation.

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